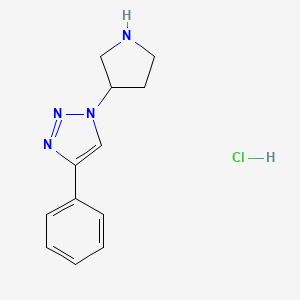

![molecular formula C16H24O6S B1319209 Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester CAS No. 84183-97-1](/img/structure/B1319209.png)

Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1. Role in Chemical Synthesis

Toluene-4-sulfonic acid and its derivatives play a significant role in chemical synthesis. For example, the transformation of alkyl esters into substituted furanones and furans when reacted in toluene highlights the versatility of toluene sulfonic acid derivatives in organic synthesis (Kulinkovich, Tishchenko, & Romashin, 1988). Similarly, the synthesis of esters like 4-phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(H)-one, catalyzed by p-toluene sulfonic acid, further illustrates the use of these compounds in facilitating specific chemical reactions (Jing Xiao-hui, 2005).

2. Application in Analytical Chemistry

A novel fluorescent labeling reagent, toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester, has been used for the sensitive determination of free fatty acids in biological samples, exemplifying its application in analytical chemistry (Dong, Liu, & Chen, 2018).

3. Synthesis of Hyperbranched Polymers

The synthesis of hyperbranched polymers, such as hydroxyl-terminated hyperbranched poly(amine-ester), using toluene sulfonic acid as a catalyst, shows the compound's relevance in polymer science (Wang Xuechuan, 2012).

4. Role in Esterification Processes

Toluene sulfonic acid derivatives are crucial in esterification processes, as seen in the synthesis of various esters such as ethyl salicylate, demonstrating its effectiveness as a catalyst in these reactions (Liang Min, 2003).

5. Utility in Surfactant Synthesis

Its role in the synthesis of surfactants is notable, particularly in the creation of poly(ethylene glycol)-octanol sulfosuccinates, highlighting its significance in the field of surface-active agents (Cai et al., 2018).

作用機序

Target of Action

The primary targets of Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester are fatty acids . Fatty acids are essential structural elements of biological membranes and play important roles at trace levels in the regulation of a variety of physiological and biological functions .

Mode of Action

Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester acts as a fluorescent labeling reagent . It labels twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent . This interaction results in the formation of derivatives that can be efficiently analyzed by high-performance liquid chromatography with fluorescence detection .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving fatty acids . The downstream effects of these pathways are crucial for the regulation of a variety of physiological and biological functions .

Pharmacokinetics

The compound’s derivatives were found to be sufficiently stable for analysis by high-performance liquid chromatography

Result of Action

The result of the action of Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester is the successful labeling of fatty acids, allowing for their sensitive determination . This has been used to quantify free fatty acids in ginkgo nut and ginkgo leaf samples with satisfactory results .

Action Environment

The action of Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester is influenced by the presence of a K2CO3 catalyst in N,N-dimethylformamide solvent . The reaction conditions were optimized by employing a three-factor, three-level Box–Behnken design

将来の方向性

特性

IUPAC Name |

2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6S/c1-3-8-19-9-10-20-11-12-21-13-14-22-23(17,18)16-6-4-15(2)5-7-16/h3-7H,1,8-14H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTZYXHODZUIPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)

![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)

![Benzenamine, 3-chloro-4-[(methylphenyl)thio]-](/img/structure/B1319148.png)

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)